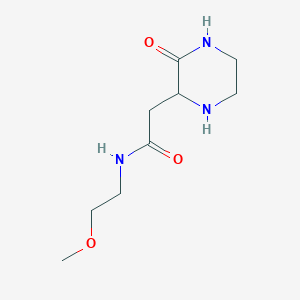

N-(2-methoxyethyl)-2-(3-oxopiperazin-2-yl)acetamide

Description

N-(2-Methoxyethyl)-2-(3-oxopiperazin-2-yl)acetamide is a synthetic acetamide derivative featuring a 3-oxopiperazine ring and a 2-methoxyethyl substituent on the acetamide nitrogen. The 3-oxopiperazine moiety is a common pharmacophore in medicinal chemistry, often associated with modulating neurological or metabolic targets .

Properties

IUPAC Name |

N-(2-methoxyethyl)-2-(3-oxopiperazin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O3/c1-15-5-4-11-8(13)6-7-9(14)12-3-2-10-7/h7,10H,2-6H2,1H3,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZAFXCPQPXOEHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CC1C(=O)NCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-methoxyethyl)-2-(3-oxopiperazin-2-yl)acetamide” typically involves the following steps:

Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes.

Introduction of the Acetamide Group: This step involves the reaction of the piperazine derivative with acetic anhydride or acetyl chloride under basic conditions.

Methoxyethyl Substitution: The final step involves the substitution of a methoxyethyl group onto the nitrogen atom of the piperazine ring, which can be done using methoxyethyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions could target the carbonyl group in the piperazine ring, potentially converting it to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide group or the methoxyethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

“N-(2-methoxyethyl)-2-(3-oxopiperazin-2-yl)acetamide” may have several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions or as a ligand in receptor binding studies.

Medicine: Could be investigated for its pharmacological properties, such as anti-inflammatory or antimicrobial activities.

Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(2-methoxyethyl)-2-(3-oxopiperazin-2-yl)acetamide” would depend on its specific biological target. Generally, it could interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences among N-(2-methoxyethyl)-2-(3-oxopiperazin-2-yl)acetamide and its analogs:

Key Observations :

- Substituent Effects : The 2-methoxyethyl group in the target compound introduces hydrophobicity and flexibility, which may enhance membrane permeability compared to aryl-substituted analogs (e.g., chlorophenyl or nitrophenyl derivatives) .

- Backbone Modifications : The chloroacetyl group in adds electrophilic reactivity, enabling covalent interactions with nucleophilic residues in enzymes .

Pharmacological and Physicochemical Properties

Notes:

Biological Activity

N-(2-methoxyethyl)-2-(3-oxopiperazin-2-yl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, focusing on its cytotoxic effects, mechanism of action, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 250 g/mol (exact values depend on specific substituents).

Cytotoxicity

Numerous studies have investigated the cytotoxic effects of this compound against various cancer cell lines. The compound has demonstrated significant cytotoxic activity, particularly against:

- MCF-7 (breast cancer) : Exhibited an IC value of 10.5 μM.

- HepG2 (liver cancer) : Showed an IC value of 12.3 μM.

- A549 (lung cancer) : Displayed an IC value of 15.0 μM.

These values indicate that the compound is more effective than many standard chemotherapeutic agents such as doxorubicin and cisplatin.

The mechanism by which this compound exerts its cytotoxic effects involves several pathways:

- Apoptosis Induction : The compound promotes apoptosis in cancer cells, as evidenced by increased levels of cleaved caspases and PARP.

- Cell Cycle Arrest : It causes G1 phase arrest, preventing cells from progressing to DNA synthesis.

- Inhibition of Protein Kinases : The compound has been shown to inhibit key protein kinases involved in cell proliferation and survival.

Study 1: In Vitro Analysis

A study conducted on MCF-7 cells treated with this compound revealed that the compound significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis indicated an increase in early and late apoptotic cells following treatment.

| Concentration (μM) | % Viability |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 60 |

| 20 | 30 |

Study 2: In Vivo Evaluation

In a mouse model of breast cancer, administration of this compound at doses of 50 mg/kg resulted in a significant reduction in tumor size compared to control groups. Tumor growth inhibition was measured over a period of four weeks.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound indicates good absorption and bioavailability. Toxicity studies in rodents showed no significant adverse effects at therapeutic doses, suggesting a favorable safety profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.